molecular formula C18H20N2O B5853540 4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B5853540
M. Wt: 280.4 g/mol
InChI Key: BOXDEGOYLTXUFB-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is a compound that features a benzamide core with a pyrrolidinyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is introduced to the phenyl ring through a nucleophilic substitution reaction.

    Coupling with Benzamide: The intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidinyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.

Scientific Research Applications

4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidinyl group is known to enhance binding affinity to certain proteins, which can modulate their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(pyrrolidin-1-yl)phenyl]benzamide: Lacks the methyl group on the benzamide core.

    4-methyl-N-[3-(piperidin-1-yl)phenyl]benzamide: Contains a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the methyl group and the pyrrolidinyl group. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-N-(3-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-7-9-15(10-8-14)18(21)19-16-5-4-6-17(13-16)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXDEGOYLTXUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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